4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzenesulfonamide core with ethoxy, methyl, and thiazol-2-yloxy substituents, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of 2-mercaptothiazole with an appropriate halogenated benzyl compound under basic conditions to form the thiazol-2-yloxy intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The thiazol-2-yloxy group may enhance binding affinity and specificity to the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: Similar structure but lacks the methyl group.
3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.
N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: Lacks both the ethoxy and methyl groups.
Uniqueness
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methyl groups, along with the thiazol-2-yloxy moiety, provides a distinct profile that can be advantageous in specific applications, such as enhanced binding to biological targets or improved solubility.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, biochemistry, and industrial chemistry.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-24-18-9-8-17(12-14(18)2)27(22,23)21-13-15-4-6-16(7-5-15)25-19-20-10-11-26-19/h4-12,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYHESQLGRXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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